![molecular formula C19H17ClN2O3 B4018870 ethyl 5-(4-chlorobenzoyl)-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B4018870.png)
ethyl 5-(4-chlorobenzoyl)-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-(4-chlorobenzoyl)-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical formula C22H19ClN2O3. It is a pyrazole derivative that has been found to possess a range of interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ethyl 5-(4-chlorobenzoyl)-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and tumor growth. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor properties, ethyl 5-(4-chlorobenzoyl)-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been found to possess a range of other biochemical and physiological effects. For example, this compound has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been found to exhibit antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 5-(4-chlorobenzoyl)-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This makes it a safer option for use in in vitro and in vivo studies. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research involving ethyl 5-(4-chlorobenzoyl)-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. One area of interest is in the development of new drugs for the treatment of inflammatory diseases and cancer. Another potential direction is in the study of the compound's antioxidant properties and its potential use in the prevention of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, if any.
Scientific Research Applications
Ethyl 5-(4-chlorobenzoyl)-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been studied for its potential applications in various areas of scientific research. One such area is in the development of new drugs for the treatment of diseases such as cancer and inflammation. This compound has been found to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for further study.
properties
IUPAC Name |
ethyl 5-(4-chlorobenzoyl)-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)17-15(12-6-4-3-5-7-12)16(21-22-17)18(23)13-8-10-14(20)11-9-13/h3-11,15-16,21H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEFGRGFSOCOLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[(4-chlorophenyl)carbonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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